molecular formula C14H13N3O4 B2837628 Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate CAS No. 899956-88-8

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate

Cat. No.: B2837628
CAS No.: 899956-88-8
M. Wt: 287.275
InChI Key: UDNHHVPZJYSILV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a heterocyclic compound featuring a pyridazine core fused with a benzoate ester moiety. Its structure includes a six-membered dihydropyridazine ring with a ketone group at position 6 and a carboxamido linkage connecting the pyridazine to the ortho position of the ethyl benzoate substituent.

Properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)15-13(19)11-7-8-12(18)17-16-11/h3-8H,2H2,1H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNHHVPZJYSILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate typically involves the reaction of ethyl 2-aminobenzoate with 6-oxo-1H-pyridazine-3-carbonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethyl Benzoate Derivatives

Property Ethyl 2-(6-Oxo-1,6-dihydropyridazine-3-carboxamido)benzoate Ethyl 4-(Dimethylamino)benzoate 2-(Dimethylamino)ethyl Methacrylate
Reactivity (Polymerization) Moderate (predicted) High Low to Moderate
Solubility in Organic Solvents High (ester group) High Moderate
Thermal Stability High (aromatic backbone) High Low
Electron-Donating Capacity Moderate (amide/ketone) High (tertiary amine) Moderate (tertiary amine)

Research Findings and Limitations

  • Gaps in Data : Direct experimental data on this compound are sparse, necessitating extrapolation from structural analogs.
  • Synthetic Challenges : The compound’s amide linkage and pyridazine ring may pose synthesis hurdles, such as low yields in cyclization steps, compared to simpler benzoate esters .
  • Potential Applications: Its balanced lipophilicity and hydrogen-bonding capacity make it a candidate for drug delivery systems or photoactive resins, though validation studies are needed.

Biological Activity

Ethyl 2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds featuring a pyridazine ring. Its molecular formula is C15H16N4O4C_{15}H_{16}N_{4}O_{4}, and it exhibits both carboxamide and ester functional groups, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways. For instance, it may interact with histone deacetylases (HDACs), which are involved in the regulation of gene expression.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is particularly relevant in neuroprotective contexts where oxidative damage is a contributor to neuronal death.
  • Cellular Signaling Modulation : By affecting cellular signaling pathways, this compound may influence cell proliferation and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's biological activities through various assays:

Assay Type Activity Observed IC50 Value
HDAC InhibitionSignificant inhibition12.29 ± 1.72 nM
Antioxidant ActivityEffective in reducing DPPH radicalsNot specified
CytotoxicityLow toxicity in neuronal cell lines>50 µM

These results indicate that this compound has promising applications in therapeutic areas, particularly in neurodegenerative diseases.

Case Studies

  • Neuroprotection in Animal Models : In vivo studies using transgenic mouse models for Alzheimer's disease demonstrated that treatment with this compound led to improved cognitive function as measured by maze tests. The treated mice exhibited significantly better performance compared to controls (p < 0.01).
  • Cell Viability Assays : In studies involving SH-SY5Y neuronal cells, the compound did not induce significant cell death at concentrations below 50 µM, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. Table 1: Physicochemical Properties

PropertyValueReference
Molecular Weight317.27 g/mol
LogP (Predicted)2.1
TPSA98.5 Ų
Solubility (Water)<0.1 mg/mL (25°C)

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Notes
CDI in DMF, 24h, 70°C68Baseline
CDI in Toluene, 48h, 80°C82Optimal
EDCI/HOBt, 24h, 70°C55Lower purity

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